molecular formula C10H13NO2 B1293761 (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine CAS No. 2242-31-1

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine

Cat. No.: B1293761
CAS No.: 2242-31-1
M. Wt: 179.22 g/mol
InChI Key: RPZMFKMYOVWSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzodioxin and is characterized by the presence of a methylamine group attached to the benzodioxin ring

Biochemical Analysis

Biochemical Properties

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with alpha2C adrenergic receptors, acting as an antagonist . This interaction is crucial as it affects the binding affinity and functional activity of these receptors. Additionally, this compound may interact with other biomolecules, altering their biochemical pathways and functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with alpha2C adrenergic receptors can modulate signaling pathways involved in neurotransmission . This modulation can lead to changes in gene expression, affecting the overall cellular function. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to alpha2C adrenergic receptors, inhibiting their activity . This inhibition leads to changes in downstream signaling pathways, affecting various cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential risks associated with this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways. These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported across cell membranes by organic cation transporters, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine
  • Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine
  • (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Uniqueness

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine is unique due to its specific structural features and the presence of the methylamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMFKMYOVWSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945088
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2242-31-1
Record name [(2,3-Dihydrobenzo[1,4]dioxin-2-yl)methyl]methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2242-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-2-methylamine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.